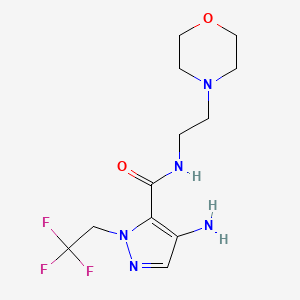

4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-(2-morpholin-4-ylethyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3N5O2/c13-12(14,15)8-20-10(9(16)7-18-20)11(21)17-1-2-19-3-5-22-6-4-19/h7H,1-6,8,16H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAUNCAOXBXIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=C(C=NN2CC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes a morpholine moiety and trifluoroethyl group, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds with pyrazole scaffolds exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific biological activities of 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide are summarized in the following sections.

Antiviral Activity

A study on pyrazole-based compounds revealed that certain derivatives exhibit significant antiviral activity against HIV-1. The compound's structure suggests it may interact with viral enzymes or host cell pathways critical for viral replication. In vitro assays indicated that related pyrazoles demonstrated dose-dependent inhibition of HIV replication without significant cytotoxicity .

Anti-Cancer Properties

The compound has been investigated for its potential as an anti-cancer agent. In particular, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving the modulation of kinase activity. For instance, compounds similar in structure to 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide have been reported to inhibit p21-activated kinases (PAKs), which are involved in cell motility and proliferation . This inhibition leads to reduced phosphorylation of key signaling proteins, thereby impairing cancer cell growth.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with specific structural features. For 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, the presence of the morpholine ring and trifluoromethyl group is hypothesized to enhance solubility and bioavailability. SAR studies have indicated that modifications to the pyrazole core can significantly affect potency and selectivity against various biological targets .

Case Studies

Case Study 1: Anti-HIV Activity

In a screening of pyrazole derivatives against HIV-1, several compounds were identified as having potent inhibitory effects. The lead compound from this study showed an EC50 value indicating effective inhibition at low concentrations while maintaining low toxicity levels .

Case Study 2: Cancer Cell Proliferation

Another study focused on the effects of pyrazole derivatives on thyroid cancer cells demonstrated that treatment with similar compounds resulted in decreased cell viability and migration capabilities. This was attributed to the inhibition of PAK phosphorylation, suggesting a potential therapeutic avenue for targeting metastatic cancer .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has yet to be fully characterized; however, related compounds have shown favorable absorption and metabolism characteristics. Studies indicate that modifications in the molecular structure can lead to improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, derivatives of pyrazole and morpholine have been shown to inhibit tumor growth in various cancer cell lines. A study on related pyrazole derivatives demonstrated significant cytotoxic effects against breast and colon cancer cells, suggesting that 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide may also possess similar properties .

Antimicrobial Effects

Compounds containing morpholine and pyrazole scaffolds have been evaluated for their antimicrobial activities. Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for various enzymes involved in metabolic processes. Research on related compounds has shown inhibition of carbonic anhydrase isozymes, which are crucial for maintaining acid-base balance in biological systems . This suggests potential applications in treating conditions like glaucoma or metabolic disorders.

Case Studies and Research Findings

Comparison with Similar Compounds

Trifluoroethyl vs. Fluoroethyl/Alkyl Groups

Morpholinylethyl vs. Other Amine Substituents

- 3-Amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide (): Features an isopropyl group instead of trifluoroethyl. The shared morpholinylethyl chain suggests similar solubility profiles .

- N-(4-(3-Oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide derivatives (): These antimalarial agents incorporate a 3-oxomorpholino group on a phenyl ring. The morpholine’s oxygen atom may enhance hydrogen bonding, but the absence of a trifluoroethyl group limits direct comparison .

Molecular Properties

*Estimated based on structural similarity to and .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.